2,5-Dimethyl-4-[3-(1-methylpyrazol-4-yl)propylsulfamoyl]furan-3-carboxylic acid
Description
2,5-Dimethyl-4-[3-(1-methylpyrazol-4-yl)propylsulfamoyl]furan-3-carboxylic acid is a complex organic compound with a unique structure that combines a furan ring, a pyrazole moiety, and a sulfamoyl group
Properties
IUPAC Name |
2,5-dimethyl-4-[3-(1-methylpyrazol-4-yl)propylsulfamoyl]furan-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O5S/c1-9-12(14(18)19)13(10(2)22-9)23(20,21)16-6-4-5-11-7-15-17(3)8-11/h7-8,16H,4-6H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEJWZAGUECJBRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(O1)C)S(=O)(=O)NCCCC2=CN(N=C2)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-4-[3-(1-methylpyrazol-4-yl)propylsulfamoyl]furan-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common route includes the formation of the furan ring followed by the introduction of the pyrazole moiety and the sulfamoyl group. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to optimize the reaction conditions and improve efficiency. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-4-[3-(1-methylpyrazol-4-yl)propylsulfamoyl]furan-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
2,5-Dimethyl-4-[3-(1-methylpyrazol-4-yl)propylsulfamoyl]furan-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 2,5-Dimethyl-4-[3-(1-methylpyrazol-4-yl)propylsulfamoyl]furan-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The furan ring and pyrazole moiety can interact with enzymes or receptors, potentially inhibiting or activating their function. The sulfamoyl group may also play a role in modulating the compound’s activity by affecting its solubility and binding affinity.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylfuran-3-carboxylic acid: Lacks the pyrazole and sulfamoyl groups, resulting in different chemical properties and applications.
4-(1-Methylpyrazol-4-yl)propylsulfamoylbenzoic acid:
Uniqueness
2,5-Dimethyl-4-[3-(1-methylpyrazol-4-yl)propylsulfamoyl]furan-3-carboxylic acid is unique due to its combination of a furan ring, pyrazole moiety, and sulfamoyl group
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
